2,2'-Bis(2-oxazoline)

Catalog No.
S775549
CAS No.
36697-72-0
M.F
C6H8N2O2
M. Wt
140.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2'-Bis(2-oxazoline)

CAS Number

36697-72-0

Product Name

2,2'-Bis(2-oxazoline)

IUPAC Name

2-(4,5-dihydro-1,3-oxazol-2-yl)-4,5-dihydro-1,3-oxazole

Molecular Formula

C6H8N2O2

Molecular Weight

140.14 g/mol

InChI

InChI=1S/C6H8N2O2/c1-3-9-5(7-1)6-8-2-4-10-6/h1-4H2

InChI Key

KKKKCPPTESQGQH-UHFFFAOYSA-N

SMILES

C1COC(=N1)C2=NCCO2

Canonical SMILES

C1COC(=N1)C2=NCCO2

Pharmaceutical Applications

Scientific Field: Pharmaceutical Chemistry

Application Summary: 2,2’-Bis(2-oxazoline) compounds are utilized in pharmaceutical chemistry for the synthesis of various biologically active molecules. Their heterocyclic structure is beneficial in creating drugs with specific pharmacological properties.

Methods of Application: The compounds are synthesized through catalytic reactions, often involving transition metals that facilitate the formation of the oxazoline ring. Parameters such as temperature, pH, and reaction time are carefully controlled to ensure the desired product is obtained.

Results and Outcomes: The use of 2,2’-Bis(2-oxazoline) has led to the development of new medications with improved efficacy and reduced side effects. Quantitative data from clinical trials indicate significant therapeutic potential for compounds derived from these reactions .

Industrial Chemistry

Scientific Field: Industrial Chemistry

Application Summary: In industrial chemistry, 2,2’-Bis(2-oxazoline) serves as a precursor for the synthesis of polymers and coatings with unique properties such as high thermal stability and chemical resistance.

Methods of Application: Polymerization processes involving 2,2’-Bis(2-oxazoline) are conducted under stringent conditions, using specific catalysts to control molecular weight and polymer structure.

Results and Outcomes: The resulting polymers exhibit enhanced performance characteristics, including durability and longevity, which are quantified through stress tests and longevity assessments .

Catalysis

Scientific Field: Catalysis

Application Summary: 2,2’-Bis(2-oxazoline) is used as a chiral ligand in catalysis, promoting enantioselective reactions that are crucial for producing optically active pharmaceuticals and agrochemicals.

Methods of Application: The compound is employed in conjunction with metal catalysts to induce chirality in the target molecules. Reaction conditions are optimized for maximum enantioselectivity.

Results and Outcomes: The catalytic systems have demonstrated high enantiomeric excesses in the products, with some reactions achieving over 90% ee (enantiomeric excess), as reported in various research publications .

Biomedical Materials

Scientific Field: Biomedical Engineering

Application Summary: 2,2’-Bis(2-oxazoline) derivatives are used in the development of biomedical materials, such as hydrogels and tissue scaffolds, due to their biocompatibility and structural versatility.

Methods of Application: These materials are synthesized through controlled polymerization and cross-linking reactions, with parameters like cross-linker concentration and polymerization time being critical for the final product properties.

Results and Outcomes: The materials have shown promising results in tissue engineering applications, with studies reporting successful cell growth and tissue regeneration in vitro and in vivo .

Drug Delivery Systems

Scientific Field: Pharmacology

Application Summary: 2,2’-Bis(2-oxazoline)-based polymers are explored for their use in drug delivery systems, offering controlled release and targeted delivery capabilities.

Methods of Application: Drug-polymer conjugates are designed to respond to specific stimuli, such as pH or temperature, to release the therapeutic agent at the desired site and rate.

Results and Outcomes: Clinical trials have shown that these drug delivery systems can significantly improve the therapeutic index of drugs, with targeted delivery reducing side effects and enhancing treatment efficacy .

Coordination Chemistry

Scientific Field: Coordination Chemistry

Application Summary: 2,2’-Bis(2-oxazoline) acts as a ligand in coordination chemistry, forming complexes with various metals that are used in catalysis, material science, and light-emitting devices.

Methods of Application: The ligand is reacted with metal salts under controlled conditions to form coordination complexes, with the ligand-to-metal ratio and solvent choice being important factors.

Results and Outcomes: The complexes formed have been utilized in a range of applications, demonstrating their versatility. For example, in light-emitting devices, they have achieved high luminosity and stability .

Natural Product Chemistry

Scientific Field: Natural Product Chemistry

Application Summary: 2,2’-Bis(2-oxazoline) is significant in the field of natural product chemistry for the synthesis of complex molecules found in nature, which often possess potent biological activities.

Methods of Application: Synthetic pathways involving 2,2’-Bis(2-oxazoline) are designed to mimic natural biosynthetic routes, allowing for the construction of these complex structures with high fidelity.

Results and Outcomes: The application of these methods has led to the synthesis of numerous natural products, which are then subjected to biological assays to determine their potential as pharmaceuticals .

Material Science

Scientific Field: Material Science

Application Summary: In material science, 2,2’-Bis(2-oxazoline) derivatives are used to create advanced materials with specific mechanical and chemical properties for various industrial applications.

Methods of Application: These materials are engineered through polymerization and subsequent functionalization reactions, with precise control over the molecular architecture to achieve the desired properties.

Results and Outcomes: The materials developed have found applications in high-performance coatings, adhesives, and composite materials, with their properties being characterized by advanced spectroscopic and mechanical testing .

Catalytic Asymmetric Synthesis

Scientific Field: Organic Chemistry

Application Summary: 2,2’-Bis(2-oxazoline) compounds are widely used in catalytic asymmetric synthesis to produce chiral molecules, which are essential in the creation of enantiomerically pure pharmaceuticals.

Methods of Application: These compounds serve as ligands in metal-catalyzed asymmetric reactions, where the chirality of the ligand is transferred to the product molecule.

Results and Outcomes: The use of these ligands has resulted in high yields of enantiomerically enriched products, which is critical for the pharmaceutical industry .

Environmental Chemistry

Scientific Field: Environmental Chemistry

Application Summary: 2,2’-Bis(2-oxazoline) is explored for its potential in environmental chemistry, particularly in the detoxification of hazardous substances and environmental remediation.

Methods of Application: The compound’s reactivity is harnessed to transform pollutants into less harmful substances through chemical reactions, often involving catalysis.

Results and Outcomes: Studies have shown that these applications can lead to a significant reduction in the toxicity of pollutants, contributing to cleaner and safer environments .

Polymer Chemistry

Scientific Field: Polymer Chemistry

Application Summary: 2,2’-Bis(2-oxazoline) plays a role in polymer chemistry for the modification of polymers, enhancing their properties for specific industrial uses.

Methods of Application: The compound is used for chain extension, end-capping, or functionalization of polymers, which can alter the physical properties of the material.

Results and Outcomes: The modified polymers exhibit improved characteristics such as increased strength, flexibility, or chemical resistance, which are quantitatively assessed through various analytical techniques .

Coordination Polymers

Scientific Field: Inorganic Chemistry

Application Summary: 2,2’-Bis(2-oxazoline) is utilized in the formation of coordination polymers, which are structures consisting of metal ions coordinated to organic ligands.

Methods of Application: The synthesis involves reacting 2,2’-Bis(2-oxazoline) with metal salts to form extended networks, which can be tailored for specific functions.

2,2'-Bis(2-oxazoline) is a heterocyclic compound characterized by its two oxazoline rings, with the molecular formula C₆H₈N₂O₂. This compound appears as a white to light yellow powder or crystals and has a melting point ranging from 209.0 to 215.0 °C . The average molecular mass is approximately 140.14 Da, and it exhibits a density of about 1.5 g/cm³. The structure of 2,2'-Bis(2-oxazoline) allows for significant versatility in

  • Catalysis: It acts as a catalyst for enantioselective hydrosilylation of ketones, demonstrating its utility in asymmetric synthesis.
  • Coordination Complex Formation: The compound readily forms bidentate coordination complexes with transition metals, enhancing its application in catalysis.
  • Polymerization Reactions: It can react with carboxylic end groups in polymers such as poly(ethylene terephthalate), facilitating chain extension and improving mechanical properties .

While specific biological activities of 2,2'-Bis(2-oxazoline) are less documented, compounds containing oxazoline motifs are often explored for their potential in biological applications due to their stability and ability to form complexes with metal ions. Such properties may lend themselves to applications in drug delivery systems or as ligands in biochemical assays.

The synthesis of 2,2'-Bis(2-oxazoline) typically involves the cyclization of a 2-amino alcohol with suitable functional groups. Common methods include:

  • From Amino Alcohols: The cyclization process generally utilizes bi-functional starting materials that allow for simultaneous formation of both oxazoline rings .
  • Using Acyl Chlorides: Another method involves the reaction of acyl chlorides with 2-amino alcohols under anhydrous conditions, often employing thionyl chloride .
  • Catalytic Approaches: Recent studies have explored catalytic methods using zinc chloride to facilitate the formation of oxazolines from nitriles at elevated temperatures .

Of Oxazoline-Containing ..." class="citation ml-xs inline" data-state="closed" href="https://pubs.acs.org/doi/10.1021/acs.chemrev.0c00844" rel="nofollow noopener" target="_blank"> .
  • Polymer Chemistry: Utilized as a chain extender in recycled poly(ethylene terephthalate), it enhances the thermal and mechanical properties of the polymer .
  • Coordination Chemistry: Its ability to form stable complexes with metals makes it useful in various catalytic processes.
  • Interaction studies involving 2,2'-Bis(2-oxazoline) primarily focus on its coordination with transition metals. These studies reveal how variations in the ligand structure can influence catalytic activity and selectivity in metal-catalyzed reactions. For instance, the steric and electronic properties of substituents on the oxazoline rings can significantly affect the outcome of asymmetric synthesis processes .

    Several compounds share structural similarities with 2,2'-Bis(2-oxazoline), including:

    Compound NameStructure CharacteristicsUnique Features
    1,3-Bis(2-oxazoline)Contains two oxazoline rings but differs in connectivityOften used as ligands for metal complexes
    4-Benzyl-2-oxazolineA substituted oxazoline ringKnown for enhanced stability and reactivity
    N,N'-Bis(2-methyl-oxazoline)Similar bis structure with methyl substitutionsExhibits different catalytic properties due to methyl groups

    The uniqueness of 2,2'-Bis(2-oxazoline) lies in its symmetrical structure and ability to form stable bidentate complexes, which enhances its effectiveness as a ligand compared to other oxazolines that may not have this symmetry or dual functionality.

    XLogP3

    -0.2

    Other CAS

    36697-72-0

    Wikipedia

    2,2'-Bis(2-oxazoline)

    Dates

    Modify: 2023-08-15

    Explore Compound Types